molecular formula C6H8N2S3 B065600 5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol CAS No. 175277-92-6

5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol

Cat. No.: B065600
CAS No.: 175277-92-6
M. Wt: 204.3 g/mol
InChI Key: RRISNQKVUMJONS-UHFFFAOYSA-N
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Description

5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol typically involves the reaction of cyclopropylmethyl thiol with appropriate thiadiazole precursors. One common method involves the reaction of cyclopropylmethyl thiol with 2-amino-1,3,4-thiadiazole in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, 1,3,4-thiadiazole derivatives, including this compound, have been investigated for their anticancer properties. The compound has shown cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the field of materials science.

Mechanism of Action

The mechanism of action of 5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol is not fully understood. it is believed to exert its effects through the interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer cells, the compound may induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazole-2-thiol
  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • 5-Phenyl-1,3,4-thiadiazole-2-thiol

Uniqueness

5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol is unique due to the presence of the cyclopropylmethyl group, which imparts specific steric and electronic properties to the molecule. This makes it distinct from other thiadiazole derivatives and may contribute to its unique biological activities .

Properties

IUPAC Name

5-(cyclopropylmethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S3/c9-5-7-8-6(11-5)10-3-4-1-2-4/h4H,1-3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRISNQKVUMJONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372658
Record name 5-[(cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-92-6
Record name 5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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